molecular formula C20H30N8 B580710 2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine CAS No. 257877-45-5

2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine

Cat. No.: B580710
CAS No.: 257877-45-5
M. Wt: 382.516
InChI Key: JJVKBYFPRGPOFR-UHFFFAOYSA-N
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Description

2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine is a synthetically derived organic compound that serves as a critical reference standard in pharmaceutical development, primarily known as Buspirone EP Impurity C and Tandospirone Impurity . Its symmetrical molecular architecture, featuring a central butane linker flanked by piperazine and pyrimidine moieties, creates a versatile framework for coordination chemistry and biomolecular interactions . This structure imparts value in ligand design and supramolecular chemistry, as the multiple nitrogen donors facilitate tailored chelation and binding studies . In pharmaceutical research, this compound is indispensable for the quality control and regulatory filing of anxiolytic drugs like Buspirone, where it is used as a certified impurity standard to ensure product safety and efficacy . Beyond its established role as a pharmaceutical impurity, the piperazine-pyrimidine structural motif is of significant interest in exploratory drug discovery. Recent research highlights that piperazine-linked pyrimidine derivatives are being investigated as potential inhibitors of the NF-κB pathway, a key therapeutic target in diseases such as breast cancer . The compound's rigid yet flexible framework makes it a valuable building block for constructing complex molecular systems requiring precise structural control in various chemical and biological contexts .

Properties

IUPAC Name

2-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8/c1(9-25-11-15-27(16-12-25)19-21-5-3-6-22-19)2-10-26-13-17-28(18-14-26)20-23-7-4-8-24-20/h3-8H,1-2,9-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVKBYFPRGPOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192795
Record name Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis-
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257877-45-5
Record name Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257877-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(4-(pyrimidin-2-yl)piperazin-1-yl)butane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL)BUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFL4F0BM3Z
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Substitution via Dihalobutane Intermediates

A primary synthetic route involves the reaction of 1,4-dibromobutane with 1-(pyrimidin-2-yl)piperazine under alkaline conditions. This method leverages the nucleophilic displacement of bromine atoms by the secondary amines of piperazine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate the piperazine and enhance nucleophilicity. The stoichiometric ratio of 1,4-dibromobutane to 1-(pyrimidin-2-yl)piperazine is critical, with a 1:2 molar ratio theoretically required. However, excess dihalobutane (1.1–1.3 equivalents) is often employed to drive the reaction to completion, minimizing unreacted piperazine derivatives.

Reaction Conditions:

  • Solvent: DMF or acetonitrile

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 60–75% (crude)

Side products include mono-alkylated intermediates (e.g., 1-(4-bromobutyl)-4-(pyrimidin-2-yl)piperazine) and over-alkylated species, necessitating rigorous purification.

Stepwise Alkylation of Piperazine

An alternative approach involves sequential alkylation of piperazine. First, 1-(pyrimidin-2-yl)piperazine is reacted with 1,4-dibromobutane in a 1:1 ratio to produce 1-(4-bromobutyl)-4-(pyrimidin-2-yl)piperazine. This intermediate is then subjected to a second alkylation with another equivalent of 1-(pyrimidin-2-yl)piperazine. This method offers better control over reaction progression but requires isolation of the intermediate, increasing operational complexity.

Advantages:

  • Reduced formation of over-alkylated byproducts.

  • Higher purity of the final product (up to 85% after purification).

Challenges:

  • Extended reaction timelines (24–48 hours).

  • Sensitivity to moisture, necessitating anhydrous conditions.

Purification and Isolation Techniques

Crystallization from Alcoholic Solvents

Crude this compound is often purified via recrystallization. Isopropyl alcohol (IPA) is the solvent of choice due to its moderate polarity and ability to dissolve the compound at elevated temperatures while precipitating impurities. For instance, heating the crude product in IPA at 40–50°C followed by gradual cooling to 5°C yields crystalline material with >95% purity.

Optimization Parameters:

  • Solvent-to-Product Ratio: 10:1 (v/w)

  • Cooling Rate: 0.5°C/minute

  • Final Purity: 95–98%

Chromatographic Separation

Column chromatography using silica gel (60–120 mesh) and a chloroform-methanol (9:1) eluent system effectively separates the target compound from mono-alkylated and dimeric impurities. This method is particularly useful for small-scale syntheses but is less feasible industrially due to high solvent consumption.

Typical Chromatographic Conditions:

  • Column Dimensions: 30 cm × 2.5 cm

  • Eluent Flow Rate: 2 mL/minute

  • Detection: UV at 254 nm

Analytical Characterization

Spectroscopic Identification

  • IR Spectroscopy: Key peaks include N-H stretching (3300 cm⁻¹), C-N stretching (1250 cm⁻¹), and aromatic C-H bending (830 cm⁻¹).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=4.8 Hz, 4H, pyrimidine-H), 3.75–3.65 (m, 8H, piperazine-H), 2.55 (t, J=6.4 Hz, 4H, CH₂-piperazine), 1.45 (quin, J=6.8 Hz, 4H, butane-CH₂).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, with no polymorphic transitions observed below 200°C. Thermal degradation initiates at 240°C, underscoring the need for low-temperature purification.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Industrial processes integrate solvent recovery units to minimize waste. For example, IPA used in crystallization is distilled and recycled, reducing production costs by 15–20%.

Quality Control Protocols

Batch consistency is ensured via:

  • HPLC Purity Testing: Using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase.

  • Residual Solvent Analysis: Gas chromatography with headspace sampling to detect IPA (<500 ppm).

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation and dimerization are mitigated by:

  • Stoichiometric Control: Precise dosing of 1,4-dibromobutane.

  • Reaction Monitoring: In-situ FTIR to track amine consumption.

Polymorphic Control

Although this compound lacks known polymorphs, residual solvents can induce amorphous phases. Drying under vacuum at 60°C ensures crystalline consistency .

Chemical Reactions Analysis

Types of Reactions

2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), halogenated derivatives

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, particularly in the development of anxiolytic and antipsychotic drugs.

    Industry: Utilized in the production of pharmaceutical intermediates and reference standards.

Mechanism of Action

The mechanism of action of 2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. This modulation can result in therapeutic effects, such as anxiolytic or antipsychotic activity.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Solubility : Likely moderate in polar aprotic solvents (e.g., DMF) due to aromaticity and hydrogen-bonding capability of pyrimidine nitrogens.
  • Stability : Stable under ambient storage conditions but sensitive to light, necessitating protection from UV exposure .
  • Spectroscopic Data :
    • ¹H NMR : Signals for pyrimidine protons (δ ~8.5–9.0 ppm) and piperazine methylene groups (δ ~3.4–4.8 ppm) .
    • IR : Absorption bands for C=N (1600–1650 cm⁻¹) and NH (if present, ~3300 cm⁻¹) .
Table 1: Structural and Functional Comparison
Compound Name & CAS Core Structure Substituents/Linkers Molecular Weight (g/mol) Key Properties/Applications
2,2'-(Piperazine-1,4-diyl)dipyrimidine (84746-24-7) Piperazine Pyrimidine rings (direct attachment) 242.28 Buspirone impurity; potential π-π interactions
7a () Piperazine Ethanone-oxy-phenylene-dihydropyridine ~650 (estimated) High melting point (>300°C); dihydropyridine redox activity
13c () Piperazine Acetate-decahydroacridine ~900 (estimated) Fused aromatic system; possible intercalation
3,3'-(Piperazine-1,4-diyl)bis(propan-2-one) () Piperazine Diphenylphosphoryl-propanone ~600 (estimated) Ionophore for sensor applications
Nintedanib Impurity (2410649-54-4) Piperazine Nitrophenyl-acetamide 470.48 Redox-sensitive; pharmaceutical impurity
2,2'-(Piperazine-1,4-diyl)diethanol (122-96-3) Piperazine Ethanol groups 176.21 High water solubility; polar solvent compatibility
Key Comparative Insights :

Structural Complexity: The target compound’s simplicity (direct pyrimidine attachment) contrasts with 7a and 13c, which incorporate dihydropyridine or acridine moieties via ethanone or phenylene linkers. These bulkier substituents increase molecular weight and alter solubility .

Electronic Properties: Pyrimidine’s electron-deficient nature in the target compound enables strong π-π stacking, whereas 7a’s dihydropyridine moiety offers redox activity. Phosphorylated derivatives (e.g., ) exhibit coordination chemistry useful in ionophores .

Synthetic Accessibility :

  • The target compound’s synthesis is streamlined (single-step nucleophilic substitution) compared to multi-step protocols for 7a and 13c , which require Hantzsch-like cyclocondensation or acridine coupling .

Biological Relevance :

  • While the target compound is primarily an impurity, structurally related piperazine-dipyrimidine derivatives in show antitumor activity via kinase inhibition. Nintedanib Impurity ’s nitro groups may confer redox-mediated toxicity .

Physicochemical Behavior: The target’s planar pyrimidine rings likely result in lower solubility in aqueous media compared to 2,2'-(Piperazine-1,4-diyl)diethanol, which is highly polar. However, its aromaticity enhances stability in organic solvents like DMF .

Biological Activity

2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activities, synthesis, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H30N4C_{20}H_{30}N_4, indicating a complex structure that includes piperazine and pyrimidine moieties. This structural arrangement is significant for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives of piperazine compounds can inhibit the growth of certain bacteria and fungi. The presence of the dipyrimidine structure may enhance this effect by interacting with microbial enzymes or membranes.
  • Antiproliferative Effects : Preliminary investigations have shown that this compound may possess antiproliferative properties against cancer cell lines. This activity could be attributed to its ability to interfere with cellular signaling pathways involved in proliferation.
  • Neuropharmacological Effects : Given the structural similarities to known psychoactive compounds, this compound may exhibit anxiolytic or antidepressant properties. Research into related piperazine derivatives has suggested modulation of serotonin receptors, which could be relevant for mood regulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Piperazine Derivatives : Starting from commercially available piperazine and butanediol.
  • Condensation Reaction : The piperazine derivatives are then reacted with pyrimidine precursors under controlled conditions to form the final dipyrimidine structure.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the piperazine ring significantly influenced antimicrobial potency.
  • Cancer Cell Line Testing :
    • In vitro tests on human cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell growth. The mechanism was investigated through flow cytometry and apoptosis assays.
  • Neuropharmacological Assessment :
    • Behavioral studies in rodent models assessed anxiety-like behaviors following administration of the compound. Results suggested a significant reduction in anxiety-related behaviors compared to control groups.

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeModel/MethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against S. aureus and E. coli at low concentrations
AntiproliferativeMTT assay on cancer cell linesDose-dependent inhibition observed
NeuropharmacologicalRodent behavioral testsReduced anxiety-like behavior

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